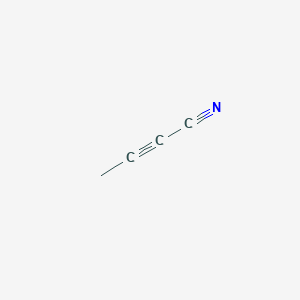
but-2-ynenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
but-2-ynenitrile, also known as this compound, is an organic compound with the molecular formula C₄H₃N. It is a nitrile derivative of propyne and is characterized by a triple bond between the second and third carbon atoms and a nitrile group attached to the second carbon. This compound is of significant interest in both organic chemistry and astrophysics due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: but-2-ynenitrile can be synthesized through various methods. One common approach involves the reaction of propyne with cyanogen chloride in the presence of a base. The reaction proceeds as follows: [ \text{CH}_3\text{C}\equiv\text{CH} + \text{ClCN} \rightarrow \text{CH}_3\text{C}\equiv\text{C-CN} + \text{HCl} ]
Industrial Production Methods: In industrial settings, cyanopropyne can be produced through the catalytic dehydrogenation of propargyl cyanide. This process involves the removal of hydrogen atoms from propargyl cyanide to form cyanopropyne. The reaction is typically carried out at elevated temperatures and in the presence of a suitable catalyst.
Analyse Chemischer Reaktionen
Types of Reactions: but-2-ynenitrile undergoes various chemical reactions, including:
Isomerization: this compound can isomerize to form allenyl cyanide and propargyl cyanide under specific conditions.
Addition Reactions: It can participate in addition reactions with electrophiles and nucleophiles due to the presence of the triple bond.
Substitution Reactions: this compound can undergo substitution reactions where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Isomerization: UV photolysis in solid argon can induce isomerization of cyanopropyne.
Addition Reactions: Reagents such as halogens, hydrogen halides, and other electrophiles can add across the triple bond.
Substitution Reactions: Strong nucleophiles can replace the nitrile group under appropriate conditions.
Major Products:
Isomerization: Allenyl cyanide and propargyl cyanide are major products of isomerization.
Addition Reactions: Depending on the reagent, products can include halogenated derivatives and other substituted compounds.
Substitution Reactions: Products vary based on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
but-2-ynenitrile has several applications in scientific research:
Astrophysics: It is found in interstellar gas clouds and is studied for its role in astrochemical processes.
Organic Synthesis: this compound is used as a building block in the synthesis of more complex organic molecules.
Material Science: It is used in the preparation of liquid crystal media and liquid crystal lenses due to its unique physical properties.
Wirkmechanismus
The mechanism of action of cyanopropyne involves its reactivity due to the presence of the triple bond and the nitrile group. The triple bond makes it susceptible to addition reactions, while the nitrile group can participate in substitution reactions. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
but-2-ynenitrile is similar to other nitrile derivatives such as cyanoacetylene and propargyl cyanide. it is unique due to its specific structure and reactivity:
Cyanoacetylene: Similar in having a nitrile group, but differs in the position of the triple bond.
Propargyl Cyanide: An isomer of cyanopropyne, differing in the position of the nitrile group.
These compounds share some reactivity patterns but differ in their specific chemical behavior and applications.
Eigenschaften
CAS-Nummer |
13752-78-8 |
|---|---|
Molekularformel |
C4H3N |
Molekulargewicht |
65.07 g/mol |
IUPAC-Name |
but-2-ynenitrile |
InChI |
InChI=1S/C4H3N/c1-2-3-4-5/h1H3 |
InChI-Schlüssel |
WNXDCVVDPKHWMW-UHFFFAOYSA-N |
SMILES |
CC#CC#N |
Kanonische SMILES |
CC#CC#N |
Key on ui other cas no. |
13752-78-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















